molecular formula C13H17NO B14007964 8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline CAS No. 82589-54-6

8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline

Cat. No.: B14007964
CAS No.: 82589-54-6
M. Wt: 203.28 g/mol
InChI Key: PJOPXNOWAOAONT-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline is a nitrogen-containing heterocyclic compound It features a fused ring system that includes both pyrrole and isoquinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the use of solid alumina and room temperature conditions for the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action for 8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline is unique due to its specific ring fusion and methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

82589-54-6

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

8-methoxy-1,2,3,5,10,10a-hexahydropyrrolo[1,2-b]isoquinoline

InChI

InChI=1S/C13H17NO/c1-15-13-5-4-10-9-14-6-2-3-12(14)7-11(10)8-13/h4-5,8,12H,2-3,6-7,9H2,1H3

InChI Key

PJOPXNOWAOAONT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN3CCCC3C2)C=C1

Origin of Product

United States

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